

Introduction: Situating 2-Hydroxy-2-phenylacetamide in Modern Chemistry

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Compound of Interest

Compound Name: 2-Hydroxy-2-phenylacetamide hydrate
Cat. No.: B12330320

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2-Hydroxy-2-phenylacetamide, commonly known in the scientific literature as mandelamide, is a fascinating and versatile α -hydroxy amide derived from mandelic acid. Identified by the CAS Registry Number 4410-31-5, this compound sits at the intersection of several key areas of chemical research.^{[1][2]} As a chiral molecule, it serves as a valuable building block for stereospecific synthesis and has been investigated for its own utility in chiral resolution.^{[3][4]}

Its core structure, the phenylacetamide moiety, is a well-established pharmacophore present in a range of bioactive compounds, including pharmaceuticals and agrochemicals.^[5] This guide moves beyond a simple recitation of data, providing a Senior Application Scientist's perspective on the synthesis, characterization, and application of this compound. We will delve into the causality behind methodological choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in sound chemical principles.

Section 1: Core Physicochemical and Structural Properties

The foundational properties of a compound dictate its handling, reactivity, and analytical behavior. Mandelamide is a white crystalline solid at room temperature. Its key structural

feature is the chiral center at the α -carbon, bearing a hydroxyl group, which is pivotal to its stereochemical applications.

Property	Value / Description	Source(s)
CAS Registry Number	4410-31-5	[1][2]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
IUPAC Name	2-hydroxy-2-phenylacetamide	[6]
Synonyms	Mandelamide, α - Hydroxybenzeneacetamide	[2][6]
Melting Point	133-134 °C	[1]
Canonical SMILES	<chem>O=C(N)C(O)C1=CC=CC=C1</chem>	[2]
InChIKey (Racemate)	MAGPZHKLEZXLNU- UHFFFAOYSA-N	[2][6]

Chirality is a defining characteristic. Recent crystallographic studies have elucidated the structures of racemic (\pm)-mandelamide, the pure S-enantiomer, and enantioenriched mixtures, highlighting the distinct solid-state arrangements that can be leveraged for applications like chiral resolution.[3][4] The "hydrate" designation in the topic name suggests the potential for water to be incorporated into the crystal lattice, a common phenomenon for polar molecules with hydrogen-bond donors and acceptors, though the anhydrous form is most commonly referenced.

Section 2: Synthesis and Mechanistic Insights

The synthesis of α -hydroxy amides from α -hydroxy nitriles (cyanohydrins) is a robust and well-established transformation. The following protocol describes the acid-catalyzed hydration of mandelonitrile, the cyanohydrin of benzaldehyde.

Causality of Experimental Design: This method is selected for its straightforward nature and the commercial availability of the starting material, mandelonitrile. Concentrated acid serves a dual role: it protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by water, and

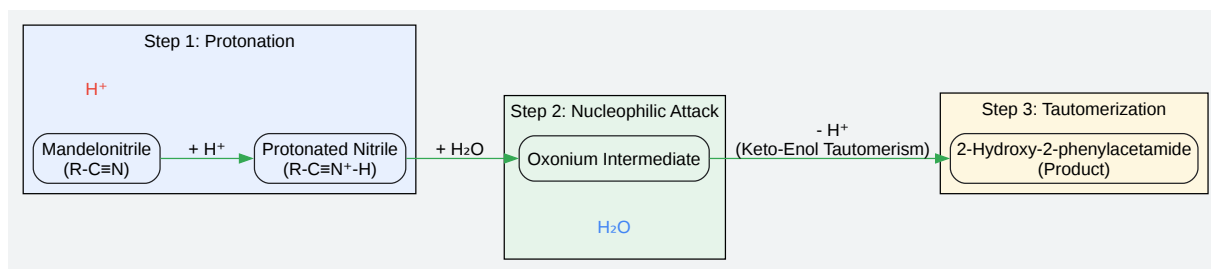
it acts as the water source itself. The workup is designed to first neutralize the strong acid, then extract the polar product from the aqueous salt solution into an organic solvent, and finally, purify the product by recrystallization, a technique that exploits differences in solubility between the desired compound and any residual impurities.

Protocol 2.1: Synthesis of 2-Hydroxy-2-phenylacetamide from Mandelonitrile

- **Reaction Setup:** In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place 5.0 g (37.5 mmol) of mandelonitrile. Perform this step in a well-ventilated fume hood.
- **Acid Addition:** Cool the flask in an ice-water bath. Slowly add 25 mL of concentrated sulfuric acid (98%) through the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 20 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The solution will become viscous.
- **Quenching:** Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker with vigorous stirring. This is a highly exothermic step.
- **Neutralization:** Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH reaches ~7. Be cautious of vigorous gas (CO₂) evolution.
- **Extraction:** Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The polarity of ethyl acetate is well-suited for extracting mandelamide.
- **Washing & Drying:** Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to yield the crude product.
- **Purification:** Recrystallize the crude solid from a hot water/ethanol mixture to afford pure, white crystals of 2-hydroxy-2-phenylacetamide.

Visualizing the Mechanism

The diagram below illustrates the acid-catalyzed hydration pathway from the nitrile to the final amide product.



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Caption: Acid-catalyzed hydration of a nitrile to an amide.

Section 3: Analytical Characterization and Quality Control

For any application, particularly in drug development, rigorous confirmation of both identity and purity is non-negotiable. A multi-pronged approach combining chromatography and spectroscopy provides a self-validating system for quality control.

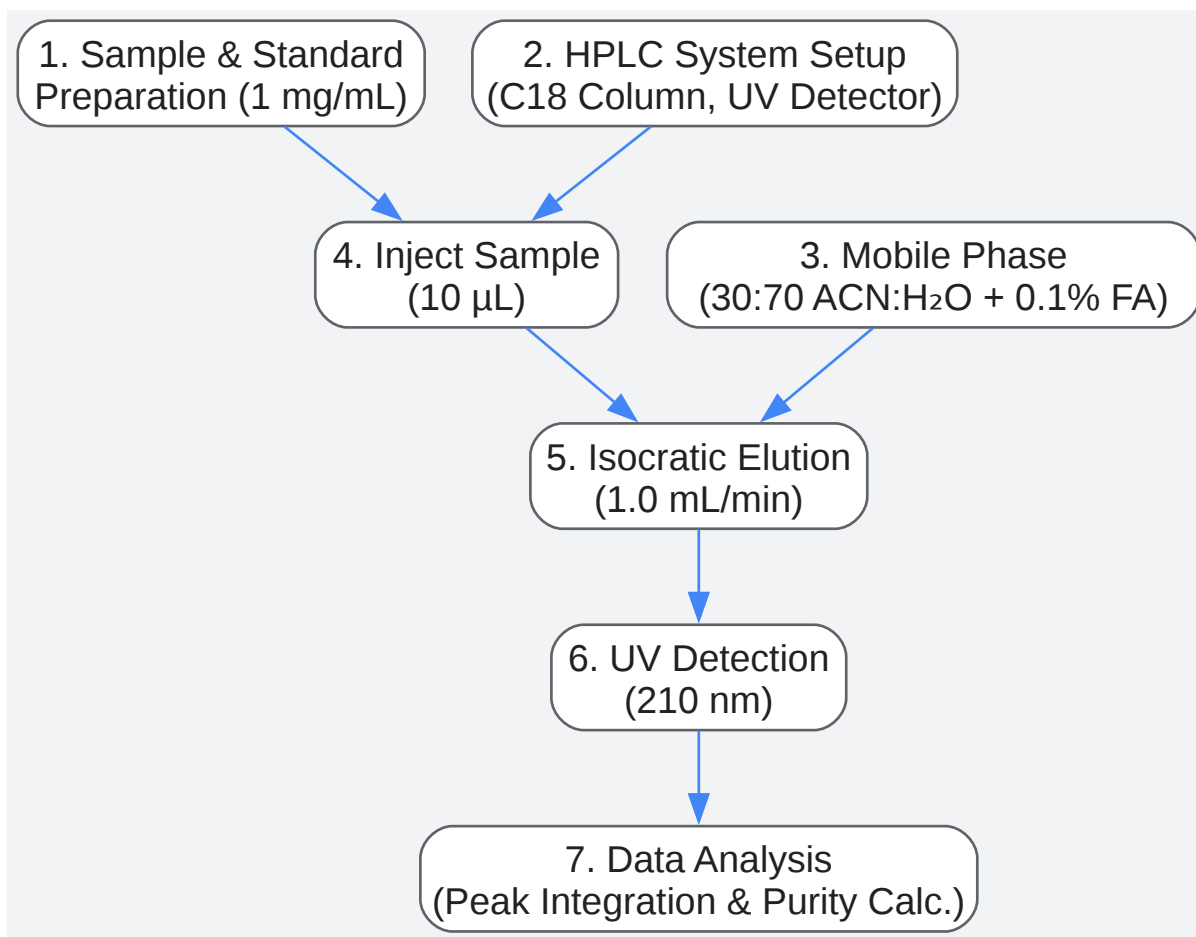
Part 3.1: Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic molecules. A reverse-phase method is ideal for separating mandelamide from potential non-polar impurities or related polar byproducts.[7][8]

Protocol 3.1: Reverse-Phase HPLC for Purity Analysis

- **System & Column:** Utilize an HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- **Mobile Phase Preparation:** Prepare an isocratic mobile phase consisting of Acetonitrile and Water (30:70 v/v) containing 0.1% formic acid.[8] Filter through a 0.45 μ m membrane filter and degas thoroughly. The formic acid ensures the hydroxyl and amide protons are suppressed, leading to sharper peaks.
- **Standard Preparation:** Accurately weigh and dissolve a reference standard of 2-hydroxy-2-phenylacetamide in the mobile phase to a concentration of 1.0 mg/mL.
- **Sample Preparation:** Prepare the synthesized sample in the same manner as the standard.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 $^{\circ}$ C
 - Detector Wavelength: 210 nm (to detect the phenyl chromophore)
- **Analysis:** Inject the sample and standard solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow



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